molecular formula C12H10O2S B14528912 3-Thiopheneacetic acid, 2-phenyl- CAS No. 62404-09-5

3-Thiopheneacetic acid, 2-phenyl-

Cat. No.: B14528912
CAS No.: 62404-09-5
M. Wt: 218.27 g/mol
InChI Key: DPRPHVXSOLDTAE-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid, 2-phenyl-: is an organosulfur compound with the molecular formula C12H10O2S . This compound features a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom, and a phenyl group attached to the acetic acid moiety. It is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method for synthesizing 3-Thiopheneacetic acid, 2-phenyl- involves the esterification of 3-thiopheneacetic acid with phenylacetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification.

    Oxidative Coupling: Another method involves the oxidative coupling of thiophene and phenylacetic acid using a palladium catalyst. This reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods:

    Batch Process: In industrial settings, the batch process is commonly used for the production of 3-Thiopheneacetic acid, 2-phenyl-. This involves mixing the reactants in a large reactor, followed by heating and stirring to ensure complete reaction. The product is then purified through distillation or recrystallization.

    Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous feeding of reactants into a reactor, with the product being continuously removed and purified. This method is more efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Thiopheneacetic acid, 2-phenyl- can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiophene derivatives with reduced sulfur oxidation states. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Bromine, chlorine, nitric acid, sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophene derivatives, nitrothiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 3-Thiopheneacetic acid, 2-phenyl- is used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.

    Polymer Science: It is used as a precursor for the synthesis of polythiophene derivatives, which are conductive polymers with applications in electronic devices.

Biology:

    Bioconjugation: The compound is used in the synthesis of bioconjugates for targeted drug delivery and imaging applications.

Medicine:

    Pharmaceuticals: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 3-Thiopheneacetic acid, 2-phenyl- can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and exerting biological effects.

Comparison with Similar Compounds

    Thiophene-2-acetic acid: Another isomer of thiopheneacetic acid with the acetic acid group attached to the second position of the thiophene ring.

    Thiophene-3-acetic acid: The parent compound with the acetic acid group attached to the third position of the thiophene ring.

    Phenylacetic acid: A similar compound with a phenyl group attached to the acetic acid moiety, but lacking the thiophene ring.

Uniqueness:

    Structural Features: The presence of both a thiophene ring and a phenyl group in 3-Thiopheneacetic acid, 2-phenyl- imparts unique electronic and steric properties, making it distinct from other similar compounds.

    Reactivity: The compound’s ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it versatile for various applications in research and industry.

Properties

CAS No.

62404-09-5

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-(2-phenylthiophen-3-yl)acetic acid

InChI

InChI=1S/C12H10O2S/c13-11(14)8-10-6-7-15-12(10)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)

InChI Key

DPRPHVXSOLDTAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)CC(=O)O

Origin of Product

United States

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